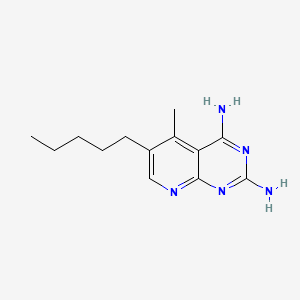
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- is an organic compound belonging to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyridopyrimidines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which undergo cyclization in the presence of bases like sodium methoxide in butanol .
Industrial Production Methods
Industrial production of pyrido(2,3-d)pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The Gould–Jacobs reaction is frequently used, involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at elevated temperatures .
化学反应分析
Types of Reactions
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido(2,3-d)pyrimidine derivatives.
Substitution: Substitution reactions, particularly at the amino groups, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Palladium on charcoal in the presence of potassium hydroxide is used for hydrogenation reactions.
Substitution: Reagents like N,N-dimethylformamide and thionyl chloride are used for introducing chloro groups.
Major Products Formed
Oxidation: N-oxides of pyrido(2,3-d)pyrimidine.
Reduction: Dihydropyrido(2,3-d)pyrimidine derivatives.
Substitution: Chloro-substituted pyrido(2,3-d)pyrimidine derivatives.
科学研究应用
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it targets dihydrofolate reductase, an enzyme involved in the folate pathway, thereby disrupting DNA synthesis and cell proliferation . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
相似化合物的比较
Similar Compounds
Pyrido(2,3-d)pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido(2,3-d)pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido(2,3-d)pyrimidine: Exhibits antitumor activity.
Uniqueness
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
属性
CAS 编号 |
67466-14-2 |
|---|---|
分子式 |
C13H19N5 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
5-methyl-6-pentylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H19N5/c1-3-4-5-6-9-7-16-12-10(8(9)2)11(14)17-13(15)18-12/h7H,3-6H2,1-2H3,(H4,14,15,16,17,18) |
InChI 键 |
VSRYFZMVIDGGOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CN=C2C(=C1C)C(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)

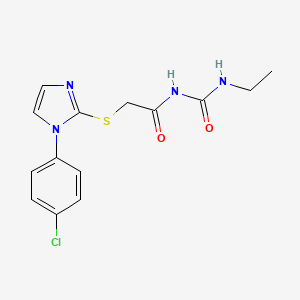
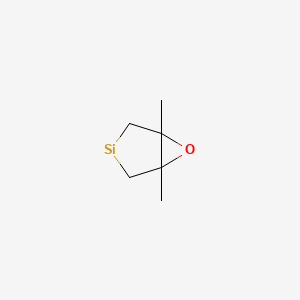
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
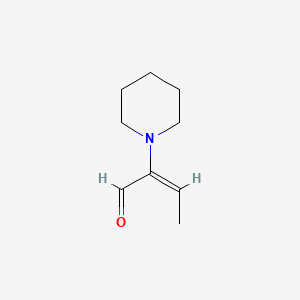
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
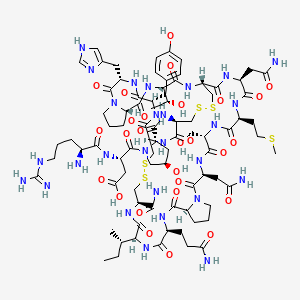
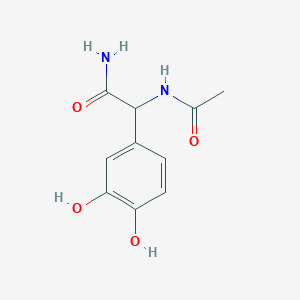
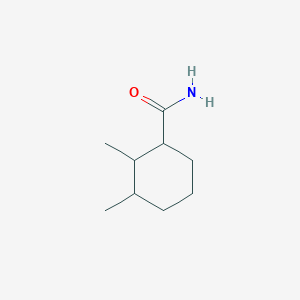
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
